molecular formula C26H26N4O4S B1668012 Bentiamine CAS No. 299-88-7

Bentiamine

Katalognummer: B1668012
CAS-Nummer: 299-88-7
Molekulargewicht: 490.6 g/mol
InChI-Schlüssel: AZJUFRDUYTYIHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bentiamine is synthesized through the acylation of thiamine with benzoyl chloride in the presence of a base. The reaction typically involves the use of an organic solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet pharmaceutical standards .

Analyse Chemischer Reaktionen

Metabolic Reactions

Bentiamine undergoes enzymatic transformations to release active thiamine:

Degradation Reactions

This compound exhibits instability under specific conditions:

Degradation Kinetics

Condition Rate Constant (k, days⁻¹) Half-Life (Days) Primary Degradants
Aqueous pH 5.36–6.960.15–0.223.1–4.6Thiamine disulfide, thiazole derivatives
80°C (solid state)0.342.0Benzoic acid, thiamine sulfides
  • Mechanism : Hydrolysis of the thioester bond dominates, with first-order kinetics (R² >0.95) .

  • Sensory Impact : Degradation products contribute to potent aromas and color changes, even at low concentrations .

Enzymatic Interactions

This compound modulates enzymatic activity in carbohydrate metabolism:

Key Enzymes Affected

Enzyme Reaction Catalyzed Effect of this compound
TransketolasePentose phosphate pathway↑ Activity via ThDP cofactor saturation
Pyruvate dehydrogenaseGlycolysis → Acetyl-CoA synthesisRestores activity in ThDP-deficient states
α-Ketoglutarate dehydrogenaseTCA cycle regulationPrevents enzyme inactivation by glycation
  • Inhibition : ThDP non-competitively inhibits thiamine pyrophosphokinase (Ki ≈0.2–0.4 μM), limiting cellular ThDP accumulation .

Stability in Formulations

This compound’s stability varies with excipients:

Excipient Degradation Rate (k, days⁻¹) Stabilization Mechanism
Polyvinylpyrrolidone0.18Hydrogen bonding with thiamine
Ethylcellulose0.25Reduced molecular mobility in matrix
No excipient0.34N/A
  • Solid Dispersions : Amorphous formulations reduce degradation by 40% compared to crystalline states .

Wissenschaftliche Forschungsanwendungen

Diabetic Neuropathy

Overview:
Diabetic neuropathy is a common complication of diabetes characterized by nerve damage, leading to pain, numbness, and other sensory issues. Bentiamine has been studied for its potential to alleviate these symptoms.

Research Findings:

  • A study indicated that high doses of benfotiamine (a related compound) could improve symptomatic scores in diabetic polyneuropathy, suggesting that similar benefits might be expected from this compound due to their structural similarities .
  • Long-term supplementation with benfotiamine showed no significant effects on peripheral nerve function in patients with type 1 diabetes, indicating that while there may be initial benefits, sustained use requires further investigation .

Cognitive Decline and Alzheimer’s Disease

Overview:
The role of thiamine in cognitive health has led to investigations into this compound's effects on neurodegenerative diseases, particularly Alzheimer's disease.

Research Findings:

  • Preliminary studies have shown that increasing thiamine levels in the blood may slow cognitive decline in individuals with early-stage Alzheimer’s disease and mild cognitive impairment. This compound is being tested to see if it can effectively elevate thiamine levels sufficiently to impact brain function positively .
  • A pilot trial indicated that participants receiving this compound experienced a significantly lower rate of cognitive decline compared to those on a placebo, highlighting its potential as a therapeutic agent in early Alzheimer's treatment .

Alcohol Dependence

Overview:
Chronic alcohol consumption can lead to thiamine deficiency, which is associated with various neurological issues. This compound's properties may offer therapeutic benefits for individuals recovering from alcohol dependence.

Research Findings:

  • Some studies suggest that high doses of this compound could help reduce alcohol consumption and alleviate withdrawal symptoms in individuals with alcohol use disorder. However, more extensive studies are necessary to confirm these findings and establish effective treatment protocols .

Anti-inflammatory and Antioxidant Properties

Overview:
Recent research has highlighted the potential anti-inflammatory and antioxidant effects of this compound, which could contribute to its therapeutic applications across various conditions.

Research Findings:

  • This compound has been shown to exhibit coenzyme-independent antioxidant properties and may help reduce inflammation in animal models. These effects could be beneficial not only for neurodegenerative diseases but also for metabolic disorders associated with chronic inflammation .

Data Summary

Application AreaKey FindingsStudy Reference
Diabetic NeuropathyPotential symptom relief; mixed results on long-term efficacy ,
Cognitive DeclineMay slow cognitive decline in early Alzheimer’s patients ,
Alcohol DependencePossible reduction in alcohol consumption; needs further investigation ,
Anti-inflammatory EffectsExhibits antioxidant properties; may reduce inflammation ,

Biologische Aktivität

Bentiamine, a synthetic derivative of thiamine (vitamin B1), is recognized for its significant biological activities, particularly in the context of diabetic neuropathy and neuroprotection. This article delves into the compound's metabolic pathways, therapeutic potential, and research findings, supported by data tables and case studies.

Metabolism of this compound

Upon ingestion, this compound undergoes several metabolic transformations:

  • Dephosphorylation : this compound is dephosphorylated by ecto-alkaline phosphatases in the intestinal mucosa to form S-benzoylthiamine.
  • Hydrolysis : This compound is then hydrolyzed to thiamine by thioesterases in the liver.
  • Thiamine Diphosphate Formation : The metabolic pathway significantly enhances thiamine diphosphate levels, a crucial cofactor for enzymes involved in carbohydrate metabolism, such as transketolase.

Biological Activities

This compound exhibits various biological activities that contribute to its therapeutic potential:

  • Nerve Function Improvement : It has been shown to enhance nerve function and alleviate symptoms associated with diabetic neuropathy by increasing intracellular levels of thiamine diphosphate, which is vital for glucose metabolism and neuronal health.
  • Antioxidant Properties : this compound demonstrates antioxidant effects, helping to reduce oxidative stress in diabetic conditions and potentially protecting against complications like retinopathy and nephropathy .
  • Anti-inflammatory Effects : Research indicates that this compound can inhibit inflammatory mediators in activated microglia, suggesting a role in neuroprotection against neurodegenerative diseases .

Efficacy in Diabetic Polyneuropathy

A randomized controlled trial evaluated the efficacy of benfotiamine (a closely related compound) in treating diabetic polyneuropathy:

  • Study Design : 40 patients with type 1 or 2 diabetes and polyneuropathy were divided into two groups: one received benfotiamine (200 mg daily) while the other received a placebo over three weeks.
  • Results : The benfotiamine group showed a statistically significant improvement in neuropathy scores (p = 0.0287) compared to placebo, particularly in pain reduction (p = 0.0414) .

Case Studies

Recent case studies highlighted the beneficial effects of a combination therapy involving this compound and methylcobalamin:

  • Patient Profiles :
    • Patient 1 : A 68-year-old male with chronic diabetic neuropathy experienced complete symptom relief after three weeks of treatment.
    • Patient 2 : A 65-year-old female reported similar outcomes, with her symptoms alleviated by week three.
    • Patient 3 : A 52-year-old female noted significant improvement in burning pain and numbness after four weeks .

The mechanisms underlying this compound's effects include:

  • Enhanced Thiamine Bioavailability : this compound has been shown to have higher bioavailability compared to thiamine, resulting in greater plasma concentrations and improved tissue penetration .
  • Inhibition of Pro-inflammatory Mediators : In vitro studies demonstrated that this compound reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 while increasing anti-inflammatory IL-10 levels in LPS-stimulated microglia .

Data Summary

Study TypeKey FindingsReference
Randomized TrialSignificant improvement in neuropathy scores (p < 0.05)
Case StudyComplete symptom relief in patients after treatment
Mechanistic StudyInhibition of inflammatory mediators

Eigenschaften

IUPAC Name

[4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-benzoylsulfanylpent-3-enyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O4S/c1-18(30(17-31)16-22-15-28-19(2)29-24(22)27)23(35-26(33)21-11-7-4-8-12-21)13-14-34-25(32)20-9-5-3-6-10-20/h3-12,15,17H,13-14,16H2,1-2H3,(H2,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJUFRDUYTYIHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C2=CC=CC=C2)SC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40859312
Record name (3Z)-4-{[(4-Amino-2-methylpyrimidin-5-yl)methyl](formyl)amino}-3-(benzoylsulfanyl)pent-3-en-1-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299-88-7
Record name Dibenzoylthiamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=299-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bentiamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.532
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bentiamine
Reactant of Route 2
Reactant of Route 2
Bentiamine
Reactant of Route 3
Reactant of Route 3
Bentiamine
Reactant of Route 4
Reactant of Route 4
Bentiamine
Reactant of Route 5
Reactant of Route 5
Bentiamine
Reactant of Route 6
Reactant of Route 6
Bentiamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.